molecular formula C10H12N2O3 B15272771 Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Cat. No.: B15272771
M. Wt: 208.21 g/mol
InChI Key: RLLIUBJESUBMEA-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 1694535-88-0) is a bicyclic heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol . Its structure comprises a partially saturated 1,6-naphthyridine core, featuring a hydroxyl group at the 4-position and a methyl ester at the 3-position. The tetrahydro configuration confers rigidity and stability, while the polar substituents (hydroxy and ester) enhance solubility in polar solvents .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-15-10(14)7-5-12-8-2-3-11-4-6(8)9(7)13/h5,11H,2-4H2,1H3,(H,12,13)

InChI Key

RLLIUBJESUBMEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C(C1=O)CNCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include arylboronic acids for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions with arylboronic acids can produce monoarylated or diarylated naphthyridines .

Scientific Research Applications

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. It has gained attention in medicinal chemistry for its various biological activities and potential therapeutic applications in oncology and infectious diseases.

This compound can undergo oxidation, reduction, and substitution reactions. Oxidation introduces additional functional groups or modifies existing ones, while reduction can reduce double bonds or other reducible groups within the molecule. Substitution reactions replace one functional group with another, often using nucleophilic or electrophilic reagents. Common reagents include arylboronic acids for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products depend on the specific reagents and conditions used; for example, arylation reactions with arylboronic acids can produce monoarylated or diarylated naphthyridines.

Case Study 1: Anticancer Efficacy

A study on the efficacy of this compound against breast cancer cells showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cell populations post-treatment.

Case Study 2: Antimicrobial Testing

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate (CAS: 1211518-07-8)

  • Key Differences: Substituents: Chloro (4-position) vs. hydroxy (4-position); ethyl ester (3-position) vs. methyl ester (3-position). Molecular Formula: C₁₁H₁₃ClN₂O₂ (vs. C₁₀H₁₂N₂O₃). Reactivity: The chloro group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the hydroxy analog . Synthesis Challenges: Discontinued commercial availability suggests synthetic hurdles, possibly due to instability or purification difficulties .

(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

  • Key Differences :
    • Saturation: Fully saturated decahydro core (vs. partially saturated tetrahydro).
    • Substituents: Sulfanylidene (2-position) introduces a sulfur atom, altering electronic properties and enabling thiol-based reactivity .
    • Applications: The sulfur moiety may enhance metal-binding capacity, making it useful in catalysis or metalloprotein inhibition .

2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

  • Key Differences: Substituents: Amino (2-position), cyano (3-position), and phenyl (4-position) groups replace the hydroxy and ester functionalities. Pharmacological Relevance: This compound has been patented for lifespan modulation in eukaryotes, highlighting its unique biological targeting .

Ethyl 7-bromo-1-ethyl-4-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate

  • Key Differences: Substituents: Bromo (7-position) and oxo (4-position) groups introduce sites for cross-coupling reactions (e.g., Suzuki-Miyaura) and keto-enol tautomerism, respectively . Synthetic Utility: The bromo group facilitates further derivatization, making it a versatile intermediate in medicinal chemistry .

Structural and Functional Analysis (Table)

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate OH (4), COOCH₃ (3) C₁₀H₁₂N₂O₃ 208.21 Hydrogen-bonding scaffold, drug R&D
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate Cl (4), COOCH₂CH₃ (3) C₁₁H₁₃ClN₂O₂ 252.69 Electrophilic reactivity, discontinued
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate S (2), COOCH₂CH₃ (6) C₁₁H₁₈N₂O₂S 242.34 Metal coordination, catalysis
2-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile NH₂ (2), CN (3), Ph (4) C₁₇H₁₈N₄ 278.36 Eukaryotic lifespan modulation

Research Implications

  • Hydroxy vs. Chloro Substituents : The hydroxy group in the target compound enhances solubility and hydrogen-bonding capacity, whereas the chloro analog’s electrophilicity may improve target binding but reduce stability .
  • Ester Variations : Methyl esters (lower steric hindrance) vs. ethyl esters (enhanced lipophilicity) influence pharmacokinetics .

Biological Activity

Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a nitrogen-containing heterocyclic compound belonging to the naphthyridine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential therapeutic applications in oncology and infectious diseases.

PropertyValue
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
IUPAC NameMethyl 4-hydroxy-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylate
CAS Number1694535-88-0

Synthesis Methods

The synthesis of this compound typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids under specific conditions to yield the desired compound. Various optimization techniques are employed to enhance yield and purity during both laboratory and industrial production.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biological processes:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Research suggests potential efficacy against a range of pathogens, including bacteria and fungi.
  • Anti-HIV Activity : Investigations into its antiviral properties have shown promise in inhibiting HIV replication.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Anticancer Studies :
    • In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A375 (melanoma) with IC50 values ranging from 0.25 to 0.33 μM .
  • Antimicrobial Activity :
    • The compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria in preliminary assays .
  • Mechanistic Insights :
    • The mechanism underlying its anticancer effects appears to involve the modulation of apoptotic pathways and inhibition of specific kinases involved in cell proliferation .

Case Studies

Several case studies have been documented regarding the use of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cell populations post-treatment.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using precursors like substituted piperidinones and aminocrotonate derivatives. For example, reacting 4-piperidinedione with methyl 3-aminocrotonate under acidic conditions (e.g., BF₃·Et₂O) in refluxing xylene yields the naphthyridine core . Alkylation or carboxylation steps may follow to introduce the hydroxy and methyl ester groups. Optimization of solvent polarity, temperature, and catalyst loading (e.g., AcONH₄ or Et₃N) is critical to achieving >60% yield .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve the bicyclic framework and substituent positions. Key signals include downfield shifts for the hydroxy group (~δ 10-12 ppm) and ester carbonyl (~δ 165-170 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-III for visualization to confirm bond lengths and angles, particularly for the tetrahydro-naphthyridine ring system .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and rule out side products .

Q. What biological activities have been reported for this compound, and what assays are used to evaluate efficacy?

  • Methodology : Preliminary studies on analogous naphthyridines show antibacterial activity against Mycobacterium tuberculosis (MIC ≤ 2 µg/mL). Assays include:

  • Microplate Alamar Blue Assay for bacterial viability .
  • Enzyme Inhibition Assays (e.g., targeting bacterial dihydrofolate reductase) using fluorometric or colorimetric substrates .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low regioselectivity in the formation of the naphthyridine core?

  • Methodology :

  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to identify favorable reaction pathways .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 16 h to 2 h) and improves yield by 15-20% compared to conventional heating .
  • Protecting Group Strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during cyclization, as demonstrated for similar tetrahydro-naphthyridines .

Q. How to resolve contradictions in spectral data when characterizing derivatives of this compound?

  • Case Study : Discrepancies in NMR signals for hydroxy-substituted derivatives may arise from tautomerism or solvent effects.

  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic exchange processes .
  • Deuterium Exchange Experiments : Confirm the presence of exchangeable protons (e.g., -OH) using D₂O .

Q. What strategies are effective for enhancing the compound’s solubility and bioavailability without compromising activity?

  • Methodology :

  • Prodrug Design : Convert the hydroxy group to a phosphate ester or glycoside to improve aqueous solubility .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) using solvent-drop grinding to modify crystallinity .

Data-Driven Analysis

Q. What structure-activity relationship (SAR) trends have been observed for substituents on the naphthyridine scaffold?

  • Key Findings :

Substituent PositionFunctional GroupBiological Impact
C-4Hydroxy↑ Binding affinity to bacterial targets
C-3Methyl Ester↑ Lipophilicity (logP ~2.1) but ↓ solubility
C-2Trifluoromethyl↑ Metabolic stability (t½ > 4 h in liver microsomes)
  • Methodology : Compare IC₅₀ values of analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to map interactions with target enzymes .

Q. How can computational tools predict the compound’s interaction with novel biological targets?

  • Methodology :

  • Molecular Dynamics Simulations : GROMACS or AMBER can model binding stability over 100 ns trajectories .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., using Schrödinger) to identify potential off-target effects .

Experimental Design Considerations

Q. What controls and validation steps are critical when assessing the compound’s in vitro toxicity?

  • Methodology :

  • Positive Controls : Use known cytotoxic agents (e.g., doxorubicin) in parallel assays.
  • MTT Assay : Validate cell viability results with flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
  • Replicate Experiments : Perform triplicate runs with blinded analysis to minimize bias .

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